Product packaging for 4-Ethyl-N-(pentan-3-YL)cyclohexan-1-amine(Cat. No.:)

4-Ethyl-N-(pentan-3-YL)cyclohexan-1-amine

Cat. No.: B13301735
M. Wt: 197.36 g/mol
InChI Key: LTEXBNBPLHAAMS-UHFFFAOYSA-N
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Description

4-Ethyl-N-(pentan-3-yl)cyclohexan-1-amine ( 1019630-86-4 ) is a high-quality organic building block of interest in advanced chemical research and development. This compound, with a molecular formula of C13H27N and a molecular weight of 197.36 g/mol , is characterized by its high purity, typically available at 98% . As a specialist secondary amine featuring both cyclohexyl and pentanyl substituents, it serves as a versatile intermediate in medicinal chemistry and materials science research. Its specific molecular architecture makes it a valuable scaffold for the synthesis of more complex chemical entities, particularly in exploring structure-activity relationships or developing novel compounds. Researchers utilize this building block in projects requiring specific steric and electronic properties, where its lipophilicity and amine functionality can be critical parameters. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use of any kind .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H27N B13301735 4-Ethyl-N-(pentan-3-YL)cyclohexan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

4-ethyl-N-pentan-3-ylcyclohexan-1-amine

InChI

InChI=1S/C13H27N/c1-4-11-7-9-13(10-8-11)14-12(5-2)6-3/h11-14H,4-10H2,1-3H3

InChI Key

LTEXBNBPLHAAMS-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)NC(CC)CC

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Ethyl N Pentan 3 Yl Cyclohexan 1 Amine Analogues

Strategies for Carbon-Nitrogen Bond Formation in N-Alkylcyclohexylamines

The formation of the C-N bond in N-alkylcyclohexylamines can be broadly achieved through two primary strategies: reductive amination of a cyclohexanone (B45756) precursor with an alkylamine, or the N-alkylation of a cyclohexylamine (B46788) precursor. Each approach offers distinct advantages and employs a range of catalytic systems to achieve the desired transformation.

Reductive amination is a highly versatile and widely used method for synthesizing amines. wikipedia.org This reaction involves the conversion of a carbonyl group, such as that in 4-ethylcyclohexanone (B1329521), to an amine via an intermediate imine. wikipedia.org For the synthesis of a secondary amine like 4-Ethyl-N-(pentan-3-YL)cyclohexan-1-amine, this process involves reacting a ketone (4-ethylcyclohexanone) with a primary amine (pentan-3-amine). The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion intermediate. sciencemadness.org This intermediate is subsequently reduced to the final secondary amine product. sciencemadness.orgyoutube.com

This method is often preferred over alternatives like alkylation with alkyl halides because it can prevent the common issue of overalkylation. harvard.edu The reaction can be performed as a one-pot procedure where the carbonyl compound, amine, and reducing agent are combined, which is efficient and reduces waste, aligning with the principles of green chemistry. wikipedia.org The choice of reducing agent is critical; it must selectively reduce the iminium ion in the presence of the ketone starting material. harvard.edu Reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH) are frequently used due to their high selectivity for iminium ions under weakly acidic conditions. sciencemadness.orgharvard.edu

The reduction of the imine intermediate in reductive amination can be effectively catalyzed by transition metals, often using hydrogen gas (H₂) as an inexpensive and clean reducing agent. nih.govresearchgate.net This approach is a cornerstone of both academic research and industrial synthesis. nih.gov A variety of transition metals, including palladium, platinum, nickel, and iridium, have been shown to be effective catalysts for this transformation. wikipedia.org

The general mechanism involves the condensation of the ketone and amine to form the imine, followed by the catalytic reduction of the C=N double bond. nih.gov Catalysts can be homogeneous, dissolved in the reaction medium, or heterogeneous, where the reaction occurs on the surface of a solid catalyst. researchgate.net Nanostructured heterogeneous catalysts based on earth-abundant metals have seen significant development, offering advantages in terms of catalyst separation and recycling. nih.govresearchgate.net For instance, iridium(III) catalysts have demonstrated effectiveness in the reductive amination of ketones. wikipedia.org Transition-metal-catalyzed asymmetric reductive amination (ARA) is a powerful extension of this method, allowing for the synthesis of chiral amines from easily accessible ketones. rsc.org

Table 1: Examples of Transition-Metal Catalyst Systems in Reductive Amination

Catalyst SystemReducing AgentSubstrate ExampleKey Features
Palladium on Carbon (Pd/C)H₂Ketones, AldehydesWidely used, versatile, mild conditions. wikipedia.org
Iridium ComplexesH₂ or Formic AcidKetones, Carboxylic AcidsEffective for challenging substrates; can operate in aqueous solutions. wikipedia.orgresearchgate.net
Nickel-based CatalystsH₂Ketones, AlcoholsUtilizes earth-abundant metals; can catalyze dehydrogenation of alcohol to ketone in situ. wikipedia.org
Ruthenium ComplexesH₂Ketones, AldehydesUsed in both homogeneous and heterogeneous systems.

In recent years, organocatalysis—the use of small, metal-free organic molecules to accelerate reactions—has emerged as a powerful alternative to metal-based systems. For reductive amination, chiral Brønsted acids, such as chiral phosphoric acids, have proven to be highly effective catalysts. organic-chemistry.orgresearchgate.netnih.gov These catalysts activate the imine intermediate for reduction, often by a Hantzsch ester, which acts as the hydride source. organic-chemistry.orgresearchgate.net A key advantage of this approach is the ability to perform highly enantioselective reactions, yielding chiral amine products with excellent stereocontrol. researchgate.netnih.gov

This methodology allows for direct reductive amination, bypassing the need to isolate the often unstable ketimine intermediates derived from alkyl-alkyl ketones. nih.gov Furthermore, organocatalysis enables the design of elegant cascade reactions. These one-pot sequences combine multiple transformations, such as aldol (B89426) addition, dehydration, conjugate reduction, and reductive amination, to rapidly build molecular complexity from simple precursors. organic-chemistry.orgresearchgate.net For example, a 2,6-diketone can react with an amine and a Hantzsch ester in the presence of a chiral phosphoric acid catalyst to produce highly functionalized, chiral cis-3-substituted cyclohexylamines in high yields and enantioselectivities. organic-chemistry.orgresearchgate.net This strategy efficiently merges enamine, iminium, and Brønsted acid catalysis in a single, concerted process. organic-chemistry.org

Table 2: Key Features of Organocatalytic Reductive Amination

Catalyst TypeHydride SourceReaction TypeAdvantages
Chiral Phosphoric AcidHantzsch EsterDirect Asymmetric Reductive AminationHigh enantioselectivity; mild conditions; avoids isolation of unstable imines. researchgate.netnih.gov
Chiral Phosphoric Acid / Achiral AmineHantzsch EsterAldol-Dehydration-Reduction-Reductive Amination CascadeRapid construction of complex chiral cyclohexylamines in one pot; high stereoselectivity. organic-chemistry.orgresearchgate.net

An alternative strategy for synthesizing this compound involves the direct alkylation of a 4-ethylcyclohexan-1-amine precursor. This method forms the C-N bond by reacting the nucleophilic amine with an electrophilic alkylating agent.

The reaction between an amine and an alkyl halide is a classic method for C-N bond formation, proceeding via a nucleophilic aliphatic substitution mechanism. wikipedia.org In this approach, 4-ethylcyclohexan-1-amine would react with an alkyl halide like 3-bromopentane. While straightforward, this method suffers from a significant lack of selectivity. libretexts.org The initially formed secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide. libretexts.org This results in a mixture of secondary amine, tertiary amine, and even a quaternary ammonium (B1175870) salt, complicating purification and lowering the yield of the desired product. libretexts.org

To address these selectivity issues, research has focused on developing catalytic systems that can promote mono-alkylation. For instance, a mixed oxide catalyst (Al₂O₃–OK) has been reported for the selective liquid-phase N-alkylation of amines with alkyl halides at room temperature, demonstrating good activity and reusability. researchgate.net Despite these advances, controlling the degree of alkylation remains a challenge for this method. libretexts.org

A more modern and atom-economical approach to N-alkylation involves the use of alcohols as alkylating agents, a process often referred to as the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) methodology. mdpi.comnih.gov This strategy is considered a green chemical process because the only byproduct is water. magtech.com.cn

The reaction is catalyzed by transition-metal complexes, typically based on ruthenium or iridium. nih.govrsc.org The mechanism involves several steps:

The metal catalyst temporarily dehydrogenates the alcohol (e.g., pentan-3-ol) to form the corresponding carbonyl compound (pentan-3-one) in situ. nih.gov

The ketone then condenses with the amine (4-ethylcyclohexan-1-amine) to form an imine intermediate. nih.gov

The metal-hydride species, formed in the initial dehydrogenation step, reduces the imine to the final N-alkylated secondary amine, regenerating the active catalyst. nih.gov

This method avoids the use of stoichiometric and often toxic alkyl halides. nih.gov A variety of catalysts, including commercially available ruthenium complexes and palladium nanoparticles, have been shown to be effective for the N-alkylation of both aromatic and aliphatic amines with a range of primary and secondary alcohols. mdpi.comnih.govrsc.org While many procedures require high temperatures, research is ongoing to develop catalysts that operate under milder conditions. nih.gov

Table 3: Comparison of N-Alkylation Strategies

MethodAlkylating AgentKey FeaturesMajor Drawbacks
Classical AlkylationAlkyl Halides, SulfatesSimple reagents, well-established reaction.Poor selectivity, overalkylation is common, formation of waste salts. libretexts.org
Catalytic Alkylation ("Borrowing Hydrogen")AlcoholsHigh atom economy, green (water is the only byproduct), avoids toxic reagents. nih.govmagtech.com.cnRequires a catalyst, often needs elevated temperatures. nih.gov

N-Alkylation Reactions of Cyclohexylamine Precursors

Leuckart-Wallach Conditions for N-Alkylation

The Leuckart-Wallach reaction is a well-established method for the reductive amination of aldehydes and ketones, providing a direct route to N-alkylated amines like this compound. mdpi.com This reaction utilizes formic acid or its derivatives (such as ammonium formate (B1220265) or formamide) as both the nitrogen source and the reducing agent. mdpi.comwikipedia.org The synthesis of the target compound would involve the reaction of 4-ethylcyclohexanone with pentan-3-amine in the presence of formic acid.

The mechanism proceeds through the initial formation of an iminium ion from the ketone and the amine. wikipedia.org Formic acid then acts as a hydride donor to reduce the iminium intermediate to the final secondary amine. mdpi.com Key to the success of the Leuckart-Wallach reaction is the use of high temperatures, typically ranging from 120°C to 165°C, to drive the reaction forward. wikipedia.org

While effective, the classical Leuckart-Wallach conditions can be harsh. youtube.com Modern modifications focus on improving yields and selectivity by optimizing reaction parameters. For instance, the choice of reagent between formamide (B127407) and ammonium formate can significantly impact the outcome, with ammonium formate often providing better yields. wikipedia.org Additionally, catalysts like magnesium chloride or ammonium sulfate (B86663) can be employed to increase reaction efficiency. wikipedia.org In some cases, water removal is critical for driving the reaction to completion; this has been achieved by adding reagents like trimethyl orthoformate. researchgate.netresearchgate.net

The reaction conditions can be tailored to balance reaction rate and selectivity, as higher temperatures may lead to the formation of by-products. numberanalytics.com The concentration of formic acid is also a crucial factor; at lower temperatures, a higher concentration can improve the yield of the desired secondary amine. mdpi.com

Table 1: Key Parameters in Leuckart-Wallach N-Alkylation

ParameterInfluence on ReactionTypical Conditions/Variations
Temperature Affects reaction rate and selectivity; higher temperatures can increase by-product formation.120–165 °C
Reagent Choice of nitrogen/hydride source impacts yield.Ammonium formate, Formamide, Formic Acid
Catalyst Can enhance reaction efficiency.Ammonium sulfate, Magnesium chloride
Additives Can remove by-products (e.g., water) to drive equilibrium.Trimethyl orthoformate

Multicomponent Reaction Strategies for Cyclohexylamine Derivatives

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like substituted cyclohexylamine derivatives from three or more starting materials in a single step. These reactions are characterized by high atom economy and operational simplicity, making them highly attractive for creating libraries of analogues. While specific MCRs for this compound are not explicitly detailed in the literature, the principles of reactions like the Ugi or Passerini reaction can be adapted to generate structurally related compounds.

An Ugi four-component reaction, for example, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By strategically choosing the components, a cyclohexyl scaffold could be incorporated. For instance, using cyclohexanone, an appropriate amine, a carboxylic acid, and an isocyanide could lead to complex amine derivatives in a single pot. The efficiency of MCRs reduces the need for intermediate purification steps, streamlining the synthetic process.

[4+2] Cycloaddition Approaches for Functionalized Cyclohexylamine Skeletons

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the construction of six-membered rings. This methodology can be adapted to create functionalized cyclohexene (B86901) precursors, which can then be converted into the desired cyclohexylamine skeleton. In the context of synthesizing analogues of this compound, a substituted diene could react with a dienophile to form a cyclohexene ring with the desired substitution pattern.

For example, a diene bearing an ethyl group could react with a dienophile containing a nitrogen precursor, such as a nitro group or an imine. This aza-Diels-Alder variant directly incorporates the nitrogen atom into the newly formed ring. Subsequent reduction of the double bond and the nitrogen-containing functional group would yield the saturated cyclohexylamine core. This approach offers excellent control over the regiochemistry and stereochemistry of the substituents on the cyclohexane (B81311) ring, which is crucial for synthesizing specific isomers.

Stereoselective Synthesis of Substituted N-Alkylcyclohexylamines

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for bioactive molecules where specific stereoisomers exhibit desired activities. The synthesis of substituted N-alkylcyclohexylamines, which can exist as multiple stereoisomers due to chiral centers on both the cyclohexane ring and the N-alkyl group, requires sophisticated stereoselective methods.

For a molecule like this compound, there are chiral centers at the C1 and C4 positions of the cyclohexane ring (leading to cis/trans isomers) and at the C3 position of the pentyl group. The relationship between the substituents on the ring (cis or trans) significantly influences the molecule's three-dimensional shape. Reductive amination of 4-substituted cyclohexanones often yields a mixture of cis and trans isomers. google.com However, specific catalysts and conditions can favor the formation of one isomer over the other. For example, using rhodium or ruthenium catalysts in the reductive amination of 4-tert-butylcyclohexanone (B146137) has been shown to preferentially produce the cis-isomer. google.com

Asymmetric Catalysis in Cyclohexylamine Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including cyclohexylamine derivatives. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is particularly relevant for creating single-enantiomer versions of compounds like this compound, where the biological activity may reside in only one of the possible stereoisomers.

Chiral Ligand-Mediated Reactions

One of the most common strategies in asymmetric catalysis involves the use of a transition metal complexed with a chiral ligand. In the context of cyclohexylamine synthesis, the asymmetric hydrogenation of an enamine or the asymmetric reductive amination of a ketone are key methods.

For instance, 4-ethylcyclohexanone can be reacted with pentan-3-amine to form an intermediate enamine or imine. This intermediate can then be hydrogenated using a chiral catalyst, such as a rhodium or iridium complex coordinated to a chiral phosphine (B1218219) ligand (e.g., BINAP or DuPhos). The chiral environment created by the ligand directs the addition of hydrogen to one face of the C=N double bond, leading to the preferential formation of one enantiomer of the final amine. The choice of metal, ligand, and reaction conditions is critical for achieving high enantioselectivity.

Table 2: Examples of Chiral Ligands for Asymmetric Reductive Amination

Ligand FamilyMetal CenterSubstrate TypePotential Outcome
BINAP Rhodium (Rh), Ruthenium (Ru)Imines, EnaminesHigh enantiomeric excess (ee)
DuPhos Rhodium (Rh)EnaminesExcellent enantioselectivity
Josiphos Iridium (Ir), Rhodium (Rh)Ketones (via reductive amination)High turnover numbers and ee
Chiral Brønsted Acid Catalysis

In recent years, organocatalysis using chiral Brønsted acids has emerged as a powerful alternative to metal-based catalysis for enantioselective synthesis. Chiral phosphoric acids (CPAs) are a prominent class of these catalysts. They can activate imines towards nucleophilic attack by creating a chiral environment through hydrogen bonding.

In the synthesis of chiral cyclohexylamine analogues, a CPA could catalyze the enantioselective reduction of an imine derived from 4-ethylcyclohexanone. The chiral catalyst protonates the imine, forming a chiral ion pair. A reducing agent, such as a Hantzsch ester, then delivers a hydride to one face of the imine, guided by the chiral counterion. This process can generate the desired amine with high levels of enantioselectivity. This metal-free approach is often considered a greener alternative to traditional transition metal catalysis.

Biocatalytic Approaches Utilizing Enzymes (e.g., ω-Transaminases)

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines, offering high enantioselectivity under mild, environmentally friendly conditions. mdpi.com ω-Transaminases (ω-TAs) are particularly valuable enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate. mdpi.comnih.gov This process is highly effective for producing enantiomerically pure amines from prochiral ketones. nih.govresearchgate.net

For the synthesis of analogues of this compound, an ω-transaminase could be employed to asymmetrically aminate a corresponding prochiral ketone, such as 4-ethylcyclohexanone. The enzyme facilitates the stereoselective addition of an amino group, leading to a chiral primary amine. nih.govelsevierpure.com

Recent advances in protein engineering have expanded the substrate scope of ω-TAs, allowing for the synthesis of bulky chiral amines that were previously inaccessible. mdpi.comnih.gov This makes biocatalysis a viable and green alternative to traditional chemical methods for producing complex chiral amines. mdpi.comresearchgate.net

Diastereoselective Control in Cyclohexane Ring Functionalization

Achieving diastereoselective control is crucial when synthesizing substituted cyclohexanes like this compound, which can exist as cis or trans isomers. The spatial arrangement of the ethyl group at the C4 position and the amine group at the C1 position significantly influences the molecule's properties.

Modern synthetic methods like photocatalyzed [4 + 2] cycloadditions have proven effective for creating highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity. nih.govrsc.orgrsc.org These reactions can forge multiple stereogenic centers in a single step with high levels of control. For example, the reaction of benzocyclobutylamines with α-substituted vinylketones, enabled by photoredox catalysis, yields complex cyclohexylamines with high diastereoselectivity (>20:1 dr). rsc.orgrsc.org

Another strategy involves cascade reactions, such as a double Michael addition, to construct the cyclohexanone ring, which can then be converted to the amine. beilstein-journals.org These methods often proceed with high diastereoselectivity, dictated by the thermodynamics of the cyclization step, leading to the preferential formation of one diastereomer. beilstein-journals.org The choice of catalyst and reaction conditions plays a pivotal role in directing the stereochemical outcome of these functionalization reactions.

Control of Stereocenters on the N-Alkyl Moiety (Pentan-3-YL)

The pentan-3-yl group attached to the nitrogen atom is achiral. However, for the synthesis of analogues where the N-alkyl group does contain a stereocenter, precise control is necessary. Asymmetric reductive amination is a primary method for achieving this. This can be accomplished through several routes:

Using a Chiral Auxiliary: A common approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide, which reacts with an aldehyde or ketone to form a chiral N-sulfinyl imine. Subsequent nucleophilic addition of a Grignard or organolithium reagent occurs with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be cleaved to yield the chiral amine. nih.gov

Catalytic Asymmetric Hydrogenation: The direct asymmetric hydrogenation of N-alkyl imines using transition metal catalysts with chiral ligands is a highly efficient method for producing chiral secondary amines. acs.org While this has been challenging for N-alkyl ketimines due to catalyst deactivation by the product amine, recent developments have led to highly active catalysts for this transformation. acs.org

Biocatalytic Reductive Amination: Enzymes such as Imine Reductases (IREDs) and Reductive Aminases (RedAms) can catalyze the direct reductive amination of a ketone with a primary amine, creating a chiral secondary amine. researchgate.netnih.gov These biocatalytic methods offer high stereoselectivity and operate under green conditions. nih.govbohrium.com

Green Chemistry Principles Applied to Cyclohexylamine Synthesis

The synthesis of amines is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. yale.eduresearchgate.netrroij.com These principles are directly applicable to the synthesis of cyclohexylamines.

Green Chemistry PrincipleApplication in Cyclohexylamine Synthesis
Atom Economy Designing reactions like additions or cycloadditions that incorporate all reactant atoms into the final product, minimizing byproduct formation. numberanalytics.comacs.org
Safer Solvents & Auxiliaries Replacing hazardous organic solvents with water, bio-based solvents, or conducting reactions under solvent-free conditions. nih.gov
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. Biocatalysts and metal-free catalysts are preferred. yale.eduacs.org
Energy Efficiency Performing reactions at ambient temperature and pressure, often facilitated by biocatalysts or photoredox catalysts, to reduce energy consumption. yale.eduacs.org

Solvent-Free and Aqueous Media Reactions

A major focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents.

Solvent-Free Reactions: These reactions, often conducted by grinding solid reactants together (mechanochemistry) or simply heating a mixture of neat reagents, can significantly reduce waste and simplify product purification. researchgate.net One-pot, solvent-free reductive amination has been shown to be a practical method for synthesizing secondary amines. sigmaaldrich.com These conditions can sometimes lead to excellent conversions, even with reduced catalyst loading. nih.gov

Aqueous Media Reactions: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While organic compounds may have low solubility in water, techniques like using phase-transfer catalysts or co-solvents can facilitate reactions. Catalyst-free, three-component coupling reactions for synthesizing complex amines have been successfully performed in aqueous solvents. acs.org

Catalyst-Free and Metal-Free Protocols

To avoid issues with toxic heavy metal residues and the cost of precious metal catalysts, there is a strong drive to develop catalyst-free and metal-free synthetic protocols.

Metal-Free Catalysis: Organocatalysis, where a small organic molecule accelerates the reaction, is a prominent metal-free strategy. Additionally, visible-light photoredox catalysis using organic dyes can drive reactions that traditionally require metals. nih.govmdpi.com These methods provide access to valuable molecules under environmentally benign conditions. mdpi.com

Catalyst-Free Reactions: Some reactions can proceed efficiently without any catalyst under the right conditions, such as elevated temperature or the use of microwave irradiation. Three-component reactions, which combine multiple starting materials in a single step, can sometimes be achieved under mild, catalyst-free conditions, offering a highly efficient and green pathway to complex molecules. acs.orgresearchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired product. numberanalytics.comnumberanalytics.comjocpr.com

Maximizing Atom Economy: Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more sustainable as they generate minimal waste. jocpr.comwjpps.com For example, a [4+2] cycloaddition to form the cyclohexylamine core is a fully atom-economical process. rsc.org In contrast, substitution or elimination reactions often have low atom economy due to the formation of stoichiometric byproducts.

Microwave, Ultrasound, and Photocatalysis Assisted Reactions

The quest for more efficient, sustainable, and rapid chemical transformations has led to the exploration of advanced energy sources to drive synthetic reactions. In the context of synthesizing analogues of this compound, methodologies harnessing microwave irradiation, ultrasonic energy, and photocatalysis have emerged as powerful alternatives to conventional heating methods. These techniques offer unique activation modes, often leading to significantly reduced reaction times, increased product yields, and enhanced selectivity.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating of the reaction mixture can dramatically accelerate reaction rates compared to conventional heating methods. mdpi.com For the synthesis of N-alkylated cyclohexanamine analogues, microwave-assisted reductive amination of a substituted cyclohexanone (like 4-ethylcyclohexanone) with an appropriate amine (such as pentan-3-amine) is a particularly relevant and effective strategy. thieme-connect.deresearchgate.net

The reaction typically involves the condensation of the ketone and amine to form an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. The use of microwave irradiation can expedite both steps of this process. thieme-connect.de Various reducing agents can be employed, with sodium triacetoxyborohydride being a mild and selective option. thieme-connect.de

Detailed research has demonstrated the significant advantages of microwave assistance in the reductive amination of ketones. For instance, studies on the reaction of cyclohexanone with various anilines have shown that reactions that would typically require several hours or even days under conventional heating can be completed in a matter of minutes with microwave irradiation, often with improved yields. thieme-connect.de The choice of solvent is also crucial, with solvents like 1,2-dichloroethane (B1671644) (DCE) and acetonitrile (B52724) demonstrating high efficiency in these transformations. thieme-connect.de

Below is a data table illustrating the effect of microwave irradiation on the reductive amination of cyclohexanone with various amines, which serves as a model for the synthesis of analogues of this compound.

KetoneAmineReducing AgentCatalyst/AdditiveSolventPower (W)Temp (°C)Time (min)Yield (%)
CyclohexanoneAnilineNaBH(OAc)₃Acetic AcidDCEVariable1401087
Cyclohexanonep-MethoxyanilineNaBH(OAc)₃Acetic AcidDCEVariable1401092
Cyclohexanoneo-ToluidineNaBH(OAc)₃Acetic AcidDCEVariable1401085
AcetophenoneOctopamineH₂Pt/CMethanolVariable50180High Conv.
CyclohexanoneOctopamineH₂Rh/CMethanolVariable5018099 (selectivity)

This table is a representation of typical results for microwave-assisted reductive amination based on literature data for analogous reactions. mdpi.comthieme-connect.deresearchgate.net

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique form of energy for promoting chemical processes. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, as well as significant shear forces. wikipedia.orgmdpi.com These extreme conditions can enhance mass transfer, increase reaction rates, and initiate new chemical pathways.

In the synthesis of sterically hindered secondary amines, such as the analogues of this compound, ultrasound can be particularly beneficial. nih.gov The formation of the imine intermediate in reductive amination can be sluggish, especially with bulky ketones and amines. The mechanical and thermal effects of ultrasound can overcome these steric barriers and accelerate the reaction. rsc.org

Ultrasound has been successfully applied to various C-N bond-forming reactions, including the synthesis of β-amino ketones via the Mannich reaction, which shares mechanistic similarities with reductive amination. researchgate.net In such reactions, ultrasound irradiation has been shown to lead to high yields in significantly shorter reaction times compared to silent (non-sonicated) conditions. researchgate.net The use of heterogeneous catalysts in conjunction with ultrasound can be particularly effective, as the ultrasonic waves can help to keep the catalyst surface clean and active. nih.gov

The following table presents representative data on ultrasound-assisted synthesis of β-amino ketones, illustrating the potential of this technology for the synthesis of related amine structures.

AldehydeAmineKetoneCatalystSolventTime (min)Yield (%)
BenzaldehydeAnilineCyclohexanoneFe₃O₄ MNPsEthanol4592
4-ChlorobenzaldehydeAnilineCyclohexanoneFe₃O₄ MNPsEthanol4095
Benzaldehydep-ToluidineAcetophenoneFe₃O₄ MNPsEthanol5089

This table is based on data for the ultrasound-assisted Mannich reaction, a related transformation for C-N bond formation. researchgate.net

Photocatalysis-Assisted Reactions

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. rsc.orgnih.gov This methodology typically involves a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes, leading to the formation of highly reactive radical intermediates. researchgate.net

For the synthesis of this compound analogues, photocatalytic approaches to reductive amination or direct C-N bond formation are of significant interest. acs.org One plausible pathway involves the in situ formation of an iminium ion from the ketone and amine, which is then reduced by a species generated through the photocatalytic cycle. bohrium.com Alternatively, photocatalysis can be used to generate nitrogen-centered radicals from amine precursors, which can then engage in C-N bond-forming reactions. researchgate.net

Titanium dioxide (TiO₂) is a commonly used heterogeneous photocatalyst for such transformations, often in combination with a co-catalyst like platinum. nih.govfrontiersin.org Under UV or visible light irradiation, the photocatalyst can promote the N-alkylation of amines with alcohols, which proceeds through an oxidation-condensation-reduction sequence. nih.govfrontiersin.org This approach offers a green alternative to traditional alkylation methods that use alkyl halides.

While specific examples of the photocatalytic synthesis of N-alkylated cyclohexanamines from cyclohexanones are still emerging, the general principles have been well-established for a variety of amine syntheses. The table below provides an overview of photocatalytic C-N bond formation reactions.

Amine/N-SourceCoupling PartnerPhotocatalystLight SourceSolventTime (h)Yield (%)
AnilineBenzyl (B1604629) alcoholAu/TiO₂Visible LightAcetonitrile24High
PyrrolidineBenzyl alcoholPt/TiO₂UV LightMethanol695
Various AminesAromatic AldehydesIr(ppy)₂(dtbbpy)PF₆Blue LEDsDMSO1270-95

This table showcases general examples of photocatalytic N-alkylation and reductive amination reactions. nih.govacs.orgfrontiersin.org

Stereochemical and Conformational Analysis of 4 Ethyl N Pentan 3 Yl Cyclohexan 1 Amine

Cyclohexane (B81311) Ring Conformations and Dynamics

The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. To alleviate angle and torsional strain, it adopts a puckered three-dimensional structure. wikipedia.orgbyjus.comlibretexts.org The most stable of these is the "chair" conformation, which minimizes both types of strain by maintaining tetrahedral bond angles of approximately 109.5° and staggering all adjacent carbon-hydrogen bonds. byjus.comlibretexts.org

A key feature of the cyclohexane ring is its conformational flexibility. Through a process known as a "ring flip," one chair conformation can interconvert into another. masterorganicchemistry.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. masterorganicchemistry.com This interconversion is rapid at room temperature, with an energy barrier of about 10-11 kcal/mol. masterorganicchemistry.comlibretexts.org

The transition between the two chair forms involves passing through higher-energy conformations, including the "half-chair," "twist-boat," and "boat" conformations. libretexts.orgyoutube.com The boat conformation is less stable than the chair due to torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. libretexts.org The twist-boat is a slightly more stable intermediate than the boat form, but the chair conformation remains the global energy minimum and is the predominant form at equilibrium. libretexts.orglibretexts.org

Conformational Energy Profile of Cyclohexane

ConformationRelative Energy (kJ/mol)Key Strain Features
Chair0No angle or torsional strain. libretexts.org
Twist-Boat23Reduced torsional and steric strain compared to boat. libretexts.org
Boat29Torsional strain and flagpole steric interactions. libretexts.org
Half-Chair42Significant angle and torsional strain. libretexts.org

This table presents generalized energy values for unsubstituted cyclohexane.

When a cyclohexane ring is substituted, the two chair conformers are no longer energetically equivalent. libretexts.org The substituent's position, either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring), significantly impacts the molecule's stability. fiveable.me Generally, conformations with substituents in the equatorial position are more stable. libretexts.orglibretexts.org

This preference is primarily due to steric strain, specifically 1,3-diaxial interactions. libretexts.org An axial substituent experiences steric hindrance with the other two axial atoms (usually hydrogens) on the same side of the ring. youtube.com This repulsion destabilizes the conformation. In contrast, an equatorial substituent points away from the ring, minimizing these unfavorable interactions. masterorganicchemistry.com

The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. fiveable.me Larger and bulkier substituents have larger A-values, indicating a stronger preference for the equatorial position. libretexts.orglibretexts.org For instance, a tert-butyl group, being very bulky, almost exclusively occupies the equatorial position. libretexts.org

In the case of 4-Ethyl-N-(pentan-3-YL)cyclohexan-1-amine, both the ethyl group and the N-(pentan-3-YL)amino group are bulky. The most stable conformation will therefore have both of these large substituents in the equatorial position.

Isomerism in Substituted Cyclohexylamines

The presence of two substituents on the cyclohexane ring and chiral centers within the molecule gives rise to several forms of stereoisomerism.

The relative orientation of the ethyl group at C-4 and the N-(pentan-3-YL)amino group at C-1 determines whether the molecule is a cis or trans isomer.

Cis Isomer : Both substituents are on the same side of the cyclohexane ring (both "up" or both "down"). In a chair conformation, this arrangement necessitates that one substituent is in an axial position and the other is in an equatorial position. libretexts.org Through a ring flip, their positions would interchange, but the axial/equatorial relationship would be maintained.

Trans Isomer : The substituents are on opposite sides of the ring (one "up" and one "down"). This allows for two distinct possibilities in the chair conformation: both substituents can be in axial positions (diaxial), or both can be in equatorial positions (diequatorial). libretexts.org

Given the steric bulk of both the ethyl and the N-(pentan-3-YL)amino groups, the diequatorial conformation of the trans isomer is significantly more stable than any other arrangement. libretexts.org The diaxial trans conformer would suffer from severe 1,3-diaxial interactions, making it highly unfavorable. Similarly, the cis isomer, which must always have one bulky group in the sterically hindered axial position, will be less stable than the diequatorial trans isomer. Therefore, the trans-1,4-disubstituted isomer, existing predominantly in the diequatorial conformation, is the most energetically favorable isomer.

Relative Stability of Cis/Trans Isomers for 1,4-Disubstituted Cyclohexanes

IsomerSubstituent Positions (Chair Conformation)Relative Stability
cisOne Axial, One EquatorialLess Stable
transBoth Equatorial (Diequatorial)Most Stable
transBoth Axial (Diaxial)Least Stable

Chirality in this compound arises from multiple sources, leading to a complex mixture of stereoisomers.

Chiral Centers on the Cyclohexane Ring : In the cis isomer of this compound, the C-1 and C-4 atoms are stereocenters. The cis isomer is a chiral molecule and exists as a pair of enantiomers. The trans isomer, however, possesses a plane of symmetry in its most stable diequatorial conformation (when considering only the substitution pattern on the ring), making it an achiral meso compound, provided the substituents themselves are not chiral.

Chiral Center in the N-(pentan-3-YL) Moiety : The pentan-3-yl group has a chiral center at the carbon atom bonded to the nitrogen (C-3 of the pentane (B18724) chain). This center can exist in either an (R) or (S) configuration.

Conformational Preferences of the N-Alkyl Moiety

The N-(pentan-3-YL)amino substituent itself has conformational flexibility. The bonds within the pentyl group can rotate, leading to different spatial arrangements. When attached to the cyclohexane ring, especially in an equatorial position, the bulky pentyl group will orient itself to minimize steric interactions with the adjacent equatorial hydrogens on the cyclohexane ring. This is analogous to the preference of a methyl group to be in an anti-conformation rather than a gauche conformation with respect to the ring carbons to reduce steric strain. youtube.com The preferred conformation will be one where the ethyl groups of the pentan-3-yl moiety are directed away from the cyclohexane ring, thereby minimizing steric clash.

Amine Inversion Dynamics and Barriers for N-Substituted Cyclohexylamines

Nitrogen inversion, also known as pyramidal inversion, is a process where a non-planar nitrogen atom and its substituents oscillate through a planar transition state. wikipedia.org This rapid inversion can lead to the racemization of chiral amines if the nitrogen atom is the stereocenter. wikipedia.org In N-substituted cyclohexylamines, the rate of this inversion is influenced by the energy barrier, which is determined by several factors including the steric bulk of the substituents on the nitrogen atom and the constraints of the cyclohexane ring.

The energy barrier to inversion in amines is influenced by factors such as the nature of the substituents attached to the nitrogen. For instance, in ammonia, the inversion is extremely rapid. wikipedia.orglibretexts.org However, the energy barrier can be significantly affected by incorporating the nitrogen into a cyclic system or by attaching bulky substituents. Studies on cyclic imines have shown that bulky groups on the nitrogen can increase the rate of inversion, likely by destabilizing the non-planar ground state relative to the planar transition state. libretexts.org

Table 1: Factors Influencing Nitrogen Inversion Barriers

Factor Influence on Inversion Barrier Rationale
Ring Strain Increases barrier Constrains the geometry, making the planar transition state less accessible.
Bulky N-Substituents Can decrease or increase barrier Steric hindrance can destabilize the ground state, lowering the barrier, or increase steric strain in the planar transition state, raising the barrier. libretexts.org
Electronegative Substituents Generally increases barrier Inductive effects can alter the hybridization and energy levels of the nitrogen orbitals.
Conjugation Decreases barrier Resonance stabilization of the planar transition state. libretexts.org

Steric and Electronic Influences on N-Substituent Orientation

For the amino group on the cyclohexane ring, the equatorial position is generally favored to minimize 1,3-diaxial interactions. The orientation of the pentan-3-yl group attached to the nitrogen is also subject to steric considerations. The bulk of the pentan-3-yl group will likely lead to a preferred orientation that minimizes steric clash with the cyclohexane ring.

Studies on related systems, such as cyclohexyl esters, have demonstrated that the conformational equilibria are determined by a combination of hyperconjugative interactions and steric effects. nih.gov It was found that increasing the bulk of a substituent can destabilize the equatorial conformer. nih.gov While this study focused on esters, the principles of steric hindrance are broadly applicable. Therefore, the bulky pentan-3-yl group in this compound would be expected to adopt a conformation that minimizes its steric interactions with the adjacent parts of the molecule.

Electronic effects also play a role in determining substituent orientation. nih.gov While the alkyl groups in this compound are not strongly electron-withdrawing or donating, subtle electronic interactions can still influence the conformational preference.

Table 2: Comparison of Steric and Electronic Effects on Conformation

Effect Description Expected Impact on this compound
Steric Hindrance Repulsive interactions between bulky groups. The pentan-3-yl group will orient to minimize clashes with the cyclohexane ring. The 4-ethyl group will likely prefer an equatorial position.
Electronic Effects Influence of substituent electronegativity and hyperconjugation. nih.gov Alkyl groups are weakly electron-donating, which may have a minor influence on bond lengths and angles, but steric effects are expected to be dominant.

Intramolecular Non-Covalent Interactions and Their Impact on Conformation

Intramolecular non-covalent interactions, although weaker than covalent bonds, can have a significant impact on the preferred conformation of a molecule. In this compound, these interactions would primarily consist of van der Waals forces and potentially weak hydrogen bonds.

The analysis of non-covalent interactions is crucial for a complete understanding of molecular conformation. nih.gov In similar N-substituted amine compounds, intramolecular hydrogen bonds and other weak interactions have been shown to influence the orientation of substituent groups. rsc.org For this compound, the N-H bond of the secondary amine could potentially form a weak intramolecular hydrogen bond with an electronegative atom if one were present in a suitable position, though none exist in this specific molecule.

Advanced Spectroscopic Characterization Methodologies for N Substituted Cyclohexylamines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals and provides insights into the molecule's connectivity and stereochemistry.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum for 4-Ethyl-N-(pentan-3-YL)cyclohexan-1-amine would show distinct signals for each unique proton environment. Protons on carbons adjacent to the electron-withdrawing nitrogen atom are expected to be deshielded, appearing further downfield. openstax.org The N-H proton typically appears as a broad signal that can be identified by its disappearance upon exchange with D₂O. openstax.org

Hypothetical ¹H NMR Data for this compound

Labeled Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH 0.5 - 2.0broad singlet-1H
CH -N (Cyclohexyl, H1)2.5 - 2.8multiplet-1H
CH -N (Pentyl, H3')2.4 - 2.7multiplet~ 6-81H
CH ₂ (Ethyl, on ring)1.2 - 1.5quartet~ 72H
CH ₃ (Ethyl, on ring)0.8 - 1.0triplet~ 73H
CH ₂ (Pentyl, H2', H4')1.3 - 1.6multiplet-4H
CH ₃ (Pentyl, H1', H5')0.8 - 1.0triplet~ 76H
CH (Cyclohexyl, H4)1.1 - 1.4multiplet-1H
CH ₂ (Cyclohexyl, H2, H3, H5, H6)1.0 - 1.9multiplets-8H

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. As with ¹H NMR, carbons bonded directly to the nitrogen atom are deshielded and absorb at a lower field. openstax.org Based on data for cyclohexylamine (B46788), the carbon bearing the amino group (C1) is significantly shifted downfield compared to other ring carbons.

Hypothetical ¹³C NMR Data for this compound

Labeled CarbonPredicted Chemical Shift (δ, ppm)
C -N (Cyclohexyl, C1)55 - 60
C -N (Pentyl, C3')58 - 63
C H-CH₂CH₃ (Cyclohexyl, C4)35 - 40
C H₂ (Ethyl, on ring)28 - 33
C H₃ (Ethyl, on ring)10 - 15
C H₂ (Pentyl, C2', C4')25 - 30
C H₃ (Pentyl, C1', C5')10 - 15
C H₂ (Cyclohexyl, C2, C6)30 - 35
C H₂ (Cyclohexyl, C3, C5)28 - 33

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. science.govslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between H1 and its neighbors on C2 and C6 of the cyclohexane (B81311) ring, as well as confirming the spin systems of the ethyl and pentyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly bonded to. columbia.edu It provides a definitive link between the ¹H and ¹³C NMR spectra, confirming each C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. columbia.edu This is key for connecting different parts of the molecule. For instance, correlations would be expected from the proton on the pentyl C3' to the cyclohexyl C1, and from the N-H proton to C1, C2, C6, and the pentyl C3', confirming the N-substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. researchgate.net NOESY is invaluable for determining stereochemistry. In this molecule, it could distinguish between cis and trans isomers by showing through-space correlations between axial and equatorial protons on the cyclohexane ring and the substituents. For example, a strong NOE between the H1 proton and protons on C3/C5 would suggest an axial orientation for H1.

Solid-state NMR (ssNMR) is a powerful technique for analyzing the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. mdpi.comnih.gov For this compound, ssNMR could provide critical information on the molecule's conformation in the solid state, which may differ from that in solution. nih.gov Specifically, high-resolution ¹³C CPMAS (Cross-Polarization Magic-Angle Spinning) NMR could be used to:

Confirm the presence of a single conformation in the crystal lattice or identify the presence of multiple conformers.

Analyze the packing effects on the molecule's structure.

Provide detailed insight into the preferred conformation of the cyclohexane ring (e.g., a perfect or distorted chair form) and the specific orientations (axial/equatorial) of the ethyl and N-(pentan-3-YL) groups.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. pearson.com

For this compound, the key diagnostic absorptions would be those associated with the secondary amine and the alkane C-H bonds. Secondary amines are characterized by a single N-H stretching band, which distinguishes them from primary amines (two bands) and tertiary amines (no N-H band). openstax.orgspectroscopyonline.com

Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)Intensity/Shape
N-H StretchSecondary Amine3350 - 3300Weak to Medium, Sharp
C-H StretchAlkane (sp³)2960 - 2850Strong, Sharp
N-H Bend (Scissoring)Secondary Amine1650 - 1550Variable
C-H BendAlkane (CH₂, CH₃)1470 - 1450Medium
C-N StretchAliphatic Amine1250 - 1020Medium

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule based on the mass-to-charge ratio (m/z) of its ions.

The molecular formula for this compound is C₁₃H₂₇N, giving it a nominal molecular weight of 197 amu. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 197.

Aliphatic amines undergo a characteristic fragmentation pattern known as α-cleavage, where the bond between the carbon adjacent to the nitrogen and the next carbon is broken. openstax.org This cleavage results in a resonance-stabilized, nitrogen-containing cation. thieme-connect.de For this molecule, three α-cleavage pathways are possible, leading to predictable fragment ions.

Predicted Mass Spectrometry Fragments for this compound

Fragmentation PathwayNeutral LossPredicted Fragment Ion (m/z)
Molecular Ion-197
α-cleavage (loss of ethyl from pentyl group)•CH₂CH₃168
α-cleavage (loss of ethyl from pentyl group)•CH₂CH₃168
α-cleavage (loss of C₅H₁₀ from cyclohexyl ring)•C₅H₁₀126

High-Resolution Mass Spectrometry measures the m/z value to a very high degree of accuracy (typically four or five decimal places). This allows for the determination of the exact elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula.

Molecular Formula: C₁₃H₂₇N

Calculated Exact Mass: 197.21435

Confirmation: An experimental HRMS measurement of the molecular ion peak at or very near 197.21435 would unambiguously confirm the elemental formula C₁₃H₂₇N, distinguishing it from any other potential compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Positional Isomer Differentiation and Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For N-substituted cyclohexylamines like this compound, MS/MS provides critical data for structural confirmation and for distinguishing between closely related positional isomers.

The primary fragmentation mechanism for aliphatic and cyclic amines upon ionization is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comjove.com This process leads to the formation of a stable, resonance-stabilized iminium cation and an alkyl radical. jove.com In the case of secondary amines, fragmentation typically involves the preferential loss of the largest alkyl group attached to the nitrogen. whitman.edu

For this compound (molecular weight: 211.41 g/mol ), the molecular ion [M]+• would be observed at an m/z of 211, consistent with the nitrogen rule which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. jove.comjove.com Subsequent collision-induced dissociation (CID) in an MS/MS experiment would induce specific fragmentations.

Key Fragmentation Pathways:

Alpha-cleavage at the N-pentyl group: Cleavage of the bond between the nitrogen and the pentan-3-yl group can occur on either side of the C3 carbon. The most likely fragmentation is the loss of an ethyl radical (C2H5•) to form a prominent iminium ion.

Alpha-cleavage at the cyclohexyl ring: Cleavage of the C1-C2 or C1-C6 bond in the cyclohexyl ring is another characteristic pathway. This can lead to ring-opening fragmentations, which produce a series of diagnostic ions. elsevierpure.com

Loss of the entire pentyl group: Cleavage of the N-C(pentyl) bond would result in the loss of a pentyl radical (C5H11•), leading to a protonated 4-ethylcyclohexylamine fragment.

The differentiation of positional isomers is achieved by analyzing the unique fragment ions produced by each isomer. For instance, an isomer like 2-Ethyl-N-(pentan-3-YL)cyclohexan-1-amine would exhibit different fragmentation patterns related to the position of the ethyl group on the cyclohexyl ring, influencing the stability and formation of subsequent fragment ions. Similarly, isomers of the pentyl group, such as an N-(pentan-2-yl) substituent, would alter the masses of the neutral fragments lost during alpha-cleavage.

The following table outlines the predicted major fragment ions for this compound in an MS/MS experiment.

Predicted Fragment Ion (m/z)Proposed Structure / Neutral LossFragmentation Pathway
211[M]+• (Molecular Ion)Electron Ionization
182[M - C2H5]+Alpha-cleavage at the pentyl group
154[M - C4H9]+Alpha-cleavage at the pentyl group (loss of butyl radical)
140[M - C5H11]+Loss of the pentan-3-yl group
126[C8H16N]+Ring cleavage of cyclohexyl group

X-ray Crystallography for Absolute Stereochemistry and Precise Molecular Geometry

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides unambiguous information on bond lengths, bond angles, and torsional angles, which together define the precise molecular geometry. For a chiral molecule like this compound, this technique is invaluable for establishing the absolute stereochemistry of its multiple chiral centers (at C1 and C4 of the cyclohexyl ring, and C3 of the pentyl group).

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. mdpi.comresearchgate.netmdpi.com This allows for the complete elucidation of the molecular conformation in the solid state, including the preferred orientation of the ethyl and N-(pentan-3-yl) substituents on the cyclohexyl ring (i.e., equatorial vs. axial) and the relative stereochemistry between the chiral centers.

While a crystal structure for this compound is not publicly available, the expected geometric parameters can be inferred from known structures of similar N-substituted cyclohexylamine derivatives. researchgate.net The cyclohexyl ring would be expected to adopt a stable chair conformation.

The table below presents typical bond lengths and angles for the core structural motifs, based on data from analogous compounds found in crystallographic databases.

ParameterAtoms InvolvedExpected Value
Bond LengthC-N (amine)1.46 - 1.49 Å
Bond LengthC-C (aliphatic)1.52 - 1.55 Å
Bond AngleC-N-C110° - 114°
Bond AngleC-C-C (ring)109° - 112°
Torsion AngleC-C-C-C (ring)~55° (chair conformation)

Chiral Chromatography (GC, HPLC) for Enantiomeric and Diastereomeric Excess Determination

Chiral chromatography is an essential technique for separating the stereoisomers (enantiomers and diastereomers) of chiral molecules. gcms.cz For this compound, which has three stereocenters, a total of eight stereoisomers (four pairs of enantiomers) are possible. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to resolve these isomers and quantify their relative amounts, allowing for the determination of enantiomeric excess (ee) and diastereomeric excess (de).

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the individual enantiomers of the analyte. Cyclodextrin derivatives are common and highly effective CSPs for the separation of many chiral compounds, including amines. nih.govchromatographyonline.com

Chiral Gas Chromatography (GC): For GC analysis, amines are often derivatized, for example with trifluoroacetic anhydride, to increase their volatility and improve chromatographic peak shape. nih.gov The derivatized stereoisomers are then separated on a capillary column coated with a CSP. The retention time of each isomer is unique, and the area under each peak is proportional to its concentration in the mixture.

Chiral High-Performance Liquid Chromatography (HPLC): HPLC offers a wide variety of CSPs and mobile phase conditions, making it a versatile tool for chiral separations. researchgate.net The stereoisomers are separated based on their differential interactions with the CSP, leading to different elution times from the column. uma.es

The enantiomeric excess (% ee) for a given pair of enantiomers is calculated from the peak areas (A) of the two enantiomers (E1 and E2) using the formula: % ee = |(A_E1 - A_E2) / (A_E1 + A_E2)| x 100

Similarly, diastereomeric excess (% de) is determined by comparing the amounts of different diastereomers.

The following interactive table illustrates a hypothetical HPLC separation of the four diastereomeric pairs of this compound on a chiral column.

Stereoisomer (Diastereomeric Pair)Hypothetical Retention Time (min)Peak Area (%)
(1R, 4R)-Isomer Pair (Enantiomers)12.5 & 13.245
(1S, 4S)-Isomer Pair (Enantiomers)12.5 & 13.245
(1R, 4S)-Isomer Pair (Enantiomers)15.1 & 15.85
(1S, 4R)-Isomer Pair (Enantiomers)15.1 & 15.85

Reaction Mechanisms and Transformational Chemistry of N Substituted Cyclohexylamines

Nucleophilic Reactivity of the Amine Functionality

The defining characteristic of the amine group in N-substituted cyclohexylamines is the lone pair of electrons on the nitrogen atom, which imparts significant nucleophilicity. This allows the amine to readily attack electron-deficient centers, initiating a wide array of chemical transformations. The steric hindrance imposed by the substituents on both the nitrogen and the cyclohexane (B81311) ring can modulate this reactivity, but the fundamental nucleophilic character remains a cornerstone of its chemistry.

Reactions with Electrophilic Reagents (e.g., Epoxides, Acid Chlorides, Isocyanates)

N-substituted cyclohexylamines, as secondary amines, exhibit robust reactivity towards a variety of electrophilic reagents through nucleophilic substitution or addition mechanisms. libretexts.org The reaction with acid chlorides, for instance, is a classic method for forming amides. mnstate.edu In this reaction, the amine's lone pair attacks the electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide product. A base is typically required to neutralize the HCl byproduct. mnstate.edu

Similarly, these amines react with isocyanates to form substituted ureas and with epoxides, resulting in ring-opening to produce β-amino alcohols. The reaction with epoxides proceeds via an S\textsubscript{N}2 mechanism, where the amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to its opening.

Table 1: Representative Reactions of N-Substituted Cyclohexylamines with Electrophiles

Electrophilic Reagent Product Class General Mechanism
Acid Chlorides (R-COCl) N,N-Disubstituted Amides Nucleophilic Acyl Substitution
Isocyanates (R-NCO) Substituted Ureas Nucleophilic Addition
Epoxides β-Amino Alcohols S\textsubscript{N}2 Ring-Opening

These reactions are fundamental in synthetic chemistry for building molecular complexity and installing the N-cyclohexyl moiety into larger structures. nih.gov

Formation of Carbamates and Thiocarbamates

The synthesis of carbamates and their sulfur analogs, thiocarbamates, from N-substituted cyclohexylamines is a crucial transformation, particularly in medicinal chemistry and for creating protecting groups. acs.org Carbamates can be synthesized through several routes. One common method involves the reaction of the amine with a chloroformate. Alternatively, amines can react with phosgene (B1210022) or its equivalents to form a carbamoyl (B1232498) chloride, which can then react with an alcohol. organic-chemistry.org More modern and safer methods often utilize reagents like dialkyl carbonates or involve the capture of in situ generated isocyanates with alcohols. acs.orgorganic-chemistry.org For instance, reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc\textsubscript{2}O) is a standard procedure for installing the widely used Boc protecting group.

Thiocarbamates are formed in analogous ways, often by reacting the amine with a thiocarbonyl-containing electrophile, such as a thiophosgene (B130339) or a xanthate. One direct method involves reacting the amine, carbon disulfide, and an alkyl halide. The reaction of cyclohexylamine (B46788) with S\textsubscript{2}Cl\textsubscript{2} has also been explored to yield disulfide-linked polymers. researchgate.net

Ring-Opening and Ring-Closing Reactions Involving Cyclohexylamine Derivatives

While the cyclohexane ring is generally stable, derivatives of cyclohexylamine can participate in or be formed from ring-opening and ring-closing reactions. Visible-light-enabled photoredox catalysis has enabled novel intermolecular [4+2] cycloadditions where benzocyclobutylamines undergo a ring-opening event to form a benzyl (B1604629) radical iminium ion intermediate. rsc.org This intermediate then reacts with an alkene and undergoes a subsequent ring-closing step to furnish highly functionalized cyclohexylamine derivatives. rsc.orgnih.govrsc.org This powerful strategy allows for the construction of complex cyclohexylamine cores with excellent diastereoselectivity under mild conditions. rsc.orgrsc.org

In a different context, cyclohexylamine can be incorporated into larger heterocyclic structures, such as benzoxazines, which then undergo ring-opening polymerization (ROP). rsc.org Studies on phenol–cyclohexylamine-based mono-benzoxazines show that the initial polymerization products consist of various fragment species and oligomers formed via zwitterionic intermediates, demonstrating a complex reaction pathway. rsc.orgresearchgate.net

Oxidation and Reduction Pathways of the Amine Moiety and Cyclohexane Ring

The amine and cyclohexane moieties of 4-Ethyl-N-(pentan-3-YL)cyclohexan-1-amine can undergo distinct oxidation and reduction reactions. The secondary amine functionality can be oxidized to form N-substituted hydroxylamines, which may be further oxidized to the corresponding nitrones. uomustansiriyah.edu.iqchimia.ch These transformations are often mediated by reagents like hydrogen peroxide or peroxy acids, and in biological systems, by cytochrome P450 enzymes. uomustansiriyah.edu.iq

The oxidation of the cyclohexane ring itself is more challenging but can be achieved under specific catalytic conditions. A notable industrial process is the oxidation of cyclohexylamine with molecular oxygen over heterogeneous catalysts to produce cyclohexanone (B45756) oxime, a key precursor to caprolactam. researchgate.net Depending on the catalyst and conditions, other products like cyclohexanone or the Schiff base N-cyclohexylidenecyclohexylamine can also be formed. researchgate.net

Regarding reduction, since the parent molecule is fully saturated, reduction pathways typically refer to the synthesis of the compound itself. The most common method for preparing N-substituted cyclohexylamines is reductive amination (also known as reductive alkylation). masterorganicchemistry.com This process involves the reaction of a cyclohexanone (e.g., 4-ethylcyclohexanone) with a primary amine (e.g., pentan-3-amine) to form an intermediate imine or enamine, which is then reduced in situ to the final secondary amine. masterorganicchemistry.comresearchgate.net Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH\textsubscript{4}), sodium cyanoborohydride (NaBH\textsubscript{3}CN), or catalytic hydrogenation. masterorganicchemistry.comresearchgate.net

Chemoselectivity and Functional Group Compatibility in Complex Organic Transformations

In the synthesis of complex molecules, achieving chemoselectivity—the preferential reaction of a reagent with one of two or more different functional groups—is paramount. nih.gov The N-substituted cyclohexylamine moiety presents its own set of challenges and opportunities in this regard. The secondary amine is both a moderate nucleophile and a base, and its reactivity must be managed in the presence of other sensitive functionalities.

For instance, during a multi-step synthesis, the amine might need to be protected (e.g., as a carbamate (B1207046) or sulfonamide) to prevent it from interfering with reactions targeting other parts of the molecule. Conversely, its inherent nucleophilicity can be exploited for directed reactions. Recent advances in photocatalysis have demonstrated that N-aryl cyclohexylamine derivatives can be synthesized with excellent functional group compatibility, tolerating esters, ethers, and halides on the aromatic rings. nih.govrsc.org This tolerance is crucial for building a diverse library of complex molecules from readily available starting materials. rsc.org The ability to selectively perform [4+2] cycloadditions under mild, visible-light-induced conditions highlights the compatibility of these reactions with various functional groups that might not be stable under harsher thermal conditions. rsc.orgrsc.org

Elucidation of Catalyst-Substrate Interactions and Mechanistic Details in Organocatalysis

N-substituted cyclohexylamines and their precursors are central to the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. nih.gov Amines are versatile catalysts that can operate through multiple activation modes, most notably via the formation of nucleophilic enamines or electrophilic iminium ions. thieme-connect.com

Significant research has focused on asymmetric cascade reactions to synthesize chiral substituted cyclohexylamines. organic-chemistry.org In these reactions, an achiral amine can be combined with a chiral Brønsted acid, such as a phosphoric acid, to catalyze a sequence of reactions in one pot with high enantioselectivity. thieme-connect.comorganic-chemistry.org The mechanism involves a complex interplay of enamine, iminium, and Brønsted acid catalysis. organic-chemistry.org

The catalyst-substrate interactions are governed by non-covalent forces, primarily hydrogen bonding. nih.govnih.govmdpi.com The chiral phosphoric acid catalyst, for example, can protonate the amine substrate, forming a chiral ion pair. This organized, chiral environment directs the subsequent bond-forming steps. nih.gov The catalyst can simultaneously activate the nucleophile and the electrophile through a network of hydrogen bonds, stabilizing the transition state and controlling the stereochemical outcome of the reaction. nih.govethz.ch Understanding these subtle non-covalent interactions is critical for the rational design of new and more efficient organocatalysts. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
N-substituted cyclohexylamines
β-Amino Alcohols
N,N-Disubstituted Amides
Substituted Ureas
Carbamates
Thiocarbamates
Chloroformates
Phosgene
Carbamoyl chloride
Di-tert-butyl dicarbonate (Boc\textsubscript{2}O)
Thiophosgene
Xanthates
Carbon disulfide
S\textsubscript{2}Cl\textsubscript{2}
Benzocyclobutylamines
Benzoxazines
N-substituted hydroxylamines
Nitrones
Hydrogen peroxide
Cyclohexanone oxime
Caprolactam
Cyclohexanone
N-cyclohexylidenecyclohexylamine
4-ethylcyclohexanone (B1329521)
pentan-3-amine
Sodium borohydride (NaBH\textsubscript{4})
Sodium cyanoborohydride (NaBH\textsubscript{3}CN)
Sulfonamides

Structure Reactivity Relationship Srr Studies in N Alkylcyclohexylamines

Electronic and Steric Effects of Cyclohexyl Ring Substituents on Amine Reactivity

Substituents on the cyclohexane (B81311) ring, such as the 4-ethyl group in 4-Ethyl-N-(pentan-3-YL)cyclohexan-1-amine, exert their influence through a combination of electronic and steric effects. These effects are transmitted through the saturated carbocyclic framework to the amine reaction center.

The primary electronic influence of alkyl groups like the ethyl substituent in a saturated system such as the cyclohexane ring is the inductive effect. dalalinstitute.com This effect involves the polarization of sigma (σ) bonds due to differences in electronegativity between bonded atoms. du.edu.egchemistrysteps.com

Inductive Effect (+I): The 4-ethyl group is an electron-donating group (EDG) and exerts a positive inductive effect (+I). pharmaguideline.compharmaguideline.com It pushes electron density through the sigma bonds of the cyclohexane ring towards the nitrogen atom. This increase in electron density on the nitrogen enhances the amine's basicity by making the lone pair of electrons more available for donation to a proton. quora.comfiveable.me While the effect diminishes with distance, it still contributes to making the amine more basic than an unsubstituted cyclohexylamine (B46788).

Resonance Effects: Resonance effects involve the delocalization of pi (π) electrons through a conjugated system. du.edu.eglibretexts.org Since the cyclohexane ring is fully saturated (composed only of sp³ hybridized carbons), there is no conjugated π-system. Therefore, the 4-ethyl substituent does not exert any significant resonance effect on the reactivity of the amine group.

The non-bonding interactions involving the 4-ethyl group, governed by its size and spatial orientation, play a crucial role in the molecule's conformational preferences and reactivity. unina.itchemistrysteps.com

Steric Hindrance: In the case of this compound, the ethyl group is in the 4-position, which is relatively remote from the amine group at the 1-position. Therefore, it does not directly sterically hinder the approach of reactants to the nitrogen atom. However, the conformational preference it enforces on the ring can indirectly affect the orientation and accessibility of the N-alkyl substituent. Studies on substituted cyclohexanes have shown that bulky substituents can lower the energy barrier for ring inversion, leading to more dynamic conformational interconversions. acs.orgnih.gov While the equatorial preference of the ethyl group is dominant, this dynamic behavior can influence the average steric environment around the amine.

The primary steric influence of the 4-ethyl group is to dictate the conformational equilibrium of the ring, which in turn provides a stable framework for the reactive amine center.

Impact of N-Alkyl Substituents on Amine Basicity and Nucleophilicity

The pentan-3-yl group attached directly to the nitrogen atom has a more pronounced effect on the amine's reactivity than the more distant 4-ethyl group. This N-alkyl substituent influences both the electronic properties and the steric accessibility of the nitrogen's lone pair.

Basicity: The pentan-3-yl group, being a secondary alkyl group, is electron-donating via the inductive effect (+I). pharmaguideline.compharmaguideline.com This effect increases the electron density on the nitrogen atom, making the amine more basic than a primary amine (cyclohexylamine) or ammonia. libretexts.org Generally, for aliphatic amines in the gas phase, basicity increases with the number of alkyl groups (tertiary > secondary > primary). quora.comfiveable.me The pentan-3-yl group significantly enhances the basicity of the cyclohexylamine core.

Nucleophilicity: Nucleophilicity refers to the ability of the amine to attack an electrophilic center. While closely related to basicity, nucleophilicity is more sensitive to steric hindrance. fiveable.me The pentan-3-yl group is sterically bulky. This bulkiness can impede the amine's ability to approach a sterically crowded electrophile, thereby reducing its nucleophilicity. fiveable.meunina.it Therefore, this compound is expected to be a strong base but may act as a hindered, or non-nucleophilic, base in certain reactions, particularly those sensitive to steric effects like SN2 reactions.

Table 1. Comparison of Predicted Basicity and Nucleophilicity for Related Cyclohexylamines.
CompoundN-SubstituentPredicted Basicity (pKb)Predicted Relative Nucleophilicity
Cyclohexylamine-H~3.3High
N-Ethylcyclohexylamine-Ethyl~3.0High
N-tert-Butylcyclohexylamine-tert-Butyl~2.9Low (Sterically Hindered)
This compound-Pentan-3-yl~2.9-3.1Moderate (Sterically Hindered)

Quantitative Structure-Reactivity Relationships (QSAR/QSRR) Modeling

QSAR and QSRR are computational methodologies that aim to correlate the chemical structure of compounds with their reactivity or biological activity using statistical models. nih.govliverpool.ac.uk For a molecule like this compound, a QSRR model could predict its basicity (pKb) or its rate of reaction in a specific chemical transformation.

This is achieved by calculating a set of numerical parameters, known as molecular descriptors, and creating a mathematical equation that links them to the observed reactivity. nih.gov Relevant descriptors for N-alkylcyclohexylamines would include:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the partial charge on the nitrogen atom, the energy of the Highest Occupied Molecular Orbital (HOMO), and dipole moment. A higher HOMO energy generally correlates with greater nucleophilicity. numberanalytics.comnih.gov

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) and van der Waals volume are common examples that can quantify the steric bulk of the N-alkyl and ring substituents. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, which describe the branching of the alkyl groups.

Hydrophobic Descriptors: The partition coefficient (logP) describes the lipophilicity of the molecule, which can influence reactivity in different solvent systems.

A hypothetical QSRR model for predicting the basicity of substituted N-alkylcyclohexylamines might take the form: pKb = c₀ + c₁(Charge on N) + c₂(Steric Parameter) + c₃*(logP)

Table 2. Hypothetical Molecular Descriptors for QSRR Analysis of N-Alkylcyclohexylamines.
CompoundCharge on N (qN)Molar Refractivity (MR)logPObserved pKb
N-Methylcyclohexylamine-0.3536.52.03.2
N-Ethylcyclohexylamine-0.3641.12.53.0
This compound-0.3864.54.8(Predicted ~3.0)
N,N-Diethylcyclohexylamine-0.3950.43.42.9

Computational Approaches for SRR Elucidation

Modern computational chemistry provides powerful tools for elucidating structure-reactivity relationships at the molecular level. researchgate.netnih.gov Methods like Density Functional Theory (DFT) can be used to model the electronic structure and geometry of this compound and related transition states. nih.govresearchgate.net

Geometric Optimization and Conformational Analysis: Computational methods can accurately predict the preferred chair conformation of the molecule, with both the 4-ethyl and the 1-amino groups in equatorial positions to minimize steric strain. This provides a foundational understanding of the molecule's three-dimensional structure.

Modeling Reaction Mechanisms: The mechanism of a reaction, for instance, the protonation of the amine by an acid, can be modeled. By calculating the energies of the reactant, transition state, and product, the activation energy and reaction enthalpy can be determined. nih.gov This allows for a quantitative prediction of the amine's basicity (proton affinity). Similarly, modeling the transition state for an SN2 reaction would reveal the steric clash caused by the pentan-3-yl group, providing a quantitative measure of its reduced nucleophilicity.

These computational approaches complement experimental studies by providing detailed insight into the electronic and steric factors that are often difficult to isolate and measure empirically. rsc.org

Advanced Derivatization and Functionalization Strategies for Research Applications

Preparation of Amide and Urea (B33335) Derivatives

The secondary amine functionality of 4-Ethyl-N-(pentan-3-YL)cyclohexan-1-amine serves as a key reaction site for the synthesis of a variety of derivatives. Amides and ureas are prominent examples of such derivatives, formed through reactions with carboxylic acid derivatives and isocyanates, respectively.

Amide Synthesis: The formation of an amide bond typically involves the reaction of the secondary amine with an activated carboxylic acid. Common methods include the use of acyl chlorides, acid anhydrides, or in situ activating agents. For instance, the reaction of this compound with an acyl chloride, such as benzoyl chloride, in the presence of a base like triethylamine (B128534) or pyridine, would be expected to yield the corresponding N-benzoyl derivative.

Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the direct reaction between a carboxylic acid and the amine. These methods are widely employed in peptide synthesis and are applicable to a broad range of amines and carboxylic acids.

Hypothetical Reaction Data for Amide Synthesis

Acylating Agent Coupling Method Hypothetical Product
Acetyl chloride Schotten-Baumann N-(4-ethylcyclohexyl)-N-(pentan-3-yl)acetamide
Benzoic acid DCC/HOBt N-(4-ethylcyclohexyl)-N-(pentan-3-yl)benzamide

Urea Synthesis: Urea derivatives are typically prepared by the reaction of an amine with an isocyanate. The nitrogen atom of this compound can act as a nucleophile, attacking the electrophilic carbonyl carbon of an isocyanate. This reaction is generally high-yielding and proceeds under mild conditions. For example, reacting the parent amine with phenyl isocyanate would likely produce N-(4-ethylcyclohexyl)-N'-(phenyl)-N-(pentan-3-yl)urea. Symmetrical ureas can be formed using phosgene (B1210022) or its equivalents, though these reagents are highly toxic.

Hypothetical Reaction Data for Urea Synthesis

Isocyanate Reaction Conditions Hypothetical Product
Methyl isocyanate Room temperature, aprotic solvent 1-(4-ethylcyclohexyl)-1-(pentan-3-yl)-3-methylurea
Phenyl isocyanate Room temperature, aprotic solvent 1-(4-ethylcyclohexyl)-1-(pentan-3-yl)-3-phenylurea

Construction of Heterocyclic Scaffolds Incorporating the Cyclohexylamine (B46788) Moiety

The cyclohexylamine portion of this compound can be incorporated into various heterocyclic systems. This can be achieved through multi-component reactions or by using the amine as a building block in cyclization reactions. The specific strategies would depend on the target heterocyclic ring.

For instance, in reactions like the Biginelli or Hantzsch synthesis, a primary or secondary amine can be one of the components, leading to the formation of dihydropyrimidinones or dihydropyridines, respectively. While these reactions typically utilize simpler amines, the principle could be extended to more complex structures.

Another approach involves the initial derivatization of the amine to introduce other reactive functional groups, which can then participate in intramolecular cyclization reactions to form heterocyclic rings. For example, acylation with a haloacyl chloride could introduce a handle for a subsequent intramolecular nucleophilic substitution to form a lactam ring.

Post-Synthetic Modifications for Expanding Molecular Diversity

Post-synthetic modification refers to the chemical transformation of a functional group in an existing molecule to create a library of analogs. Starting with a core structure, such as an amide or urea derivative of this compound, further modifications can be made to other parts of the molecule.

If the acylating agent or the isocyanate used in the initial derivatization contains additional functional groups (e.g., a nitro group, a halogen, or an ester), these can be subjected to further chemical transformations. For example, a nitro group on an aromatic ring of a benzamide (B126) derivative could be reduced to an amine, which could then be further acylated, alkylated, or converted to a diazonium salt for a range of subsequent reactions. Similarly, a halogen atom could be used in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds, thereby significantly expanding the molecular diversity of the initial derivative.

These strategies allow for the systematic exploration of the structure-activity relationships of derivatives of this compound in various research applications.

Emerging Research Frontiers and Future Perspectives in N Substituted Cyclohexylamine Chemistry

Innovations in Stereoselective Catalysis for Highly Substituted Cyclohexylamines

The synthesis of cyclohexylamines with multiple stereocenters, such as the C1, C4, and the pentan-3-yl group in 4-Ethyl-N-(pentan-3-YL)cyclohexan-1-amine, demands precise control over stereochemistry. Modern catalysis is moving beyond classical methods to achieve this with greater efficiency and selectivity.

A significant area of innovation is the use of photoredox catalysis to enable novel cycloaddition reactions. For instance, an intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones has been developed, providing access to densely functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities (>20:1 dr). nih.govrsc.org This method forges two contiguous stereocenters under mild, visible-light-mediated conditions, representing a powerful tool for constructing complex scaffolds. rsc.org

Enzymatic reductive amination is another frontier, offering exceptional stereocontrol for functionalizing cyclohexanones. researchgate.net By using engineered imine reductases or other aminases, it is possible to selectively generate specific cis/trans or axial isomers of 4-substituted cyclohexylamines, a challenge for traditional chemical synthesis. researchgate.netresearchgate.net This biocatalytic approach provides a highly selective route to key intermediates required for complex targets.

Furthermore, the development of catalysts based on earth-abundant metals is a key trend. Cobalt-based systems, for example, have been developed for the isomerization of allylamines to enamines, a fundamental transformation in amine synthesis. acs.orgacs.org While traditional methods often rely on precious metals like rhodium or palladium, these newer catalysts offer a more sustainable alternative without compromising efficiency. acs.orgrsc.org

Catalytic StrategyKey FeaturesSelectivityCompound Class
Photoredox Catalysis Utilizes visible light; mild reaction conditions; full atom economy. nih.govrsc.orgExcellent diastereoselectivity (>20:1 dr). nih.govHighly functionalized cyclohexylamines. rsc.org
Enzymatic Amination High stereocontrol (cis/trans and axial); uses engineered enzymes. researchgate.netresearchgate.netHigh enantiomeric and diastereomeric excess.4-substituted cyclohexylamines. researchgate.net
Base-Metal Catalysis Employs earth-abundant metals (e.g., Co, Mn); lower cost and toxicity. acs.orgacs.orgrsc.orgGood to excellent selectivity depending on ligand design. acs.orgAllylamines, general amines via hydrogen borrowing. acs.orgrsc.org

Advanced Computational Methodologies for Predictive Molecular Design

Before embarking on a complex synthesis, advanced computational methods are increasingly used to predict the properties and biological activities of novel molecules like this compound. These in silico techniques de-risk and accelerate the discovery process. nih.govnih.gov

Molecular Docking and Virtual Screening are powerful tools for identifying potential biological targets. nih.gov These methods simulate the interaction between a small molecule (ligand) and a macromolecular target (receptor), predicting binding affinity and orientation. For a novel cyclohexylamine, this could rapidly screen its potential against a library of known receptors, such as G-protein coupled receptors or ion channels, to identify promising therapeutic applications. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov By analyzing a dataset of related cyclohexylamines, a QSAR model could predict the activity of new, unsynthesized analogs, guiding the design of molecules with enhanced potency or selectivity.

De Novo Design algorithms build novel molecular structures from scratch with desired pharmacological properties. nih.gov These tools can generate entirely new cyclohexylamine derivatives optimized for a specific biological target, expanding the accessible chemical space beyond known templates. nih.gov

Computational MethodApplication in Molecular DesignKey Outcome
Molecular Docking Predicts the binding mode and affinity of a ligand to a biological target. nih.govIdentification of potential protein targets; optimization of ligand-receptor interactions.
Virtual Screening (VS) Screens large libraries of compounds against a target to identify potential hits. nih.govRapid discovery of novel drug-like compounds. nih.gov
QSAR Correlates structural features with biological activity to predict the properties of new molecules. nih.govGuidance for lead optimization; prioritization of synthetic targets.
De Novo Design Generates novel molecular structures with optimized properties for a specific target. nih.govDiscovery of new scaffolds and potent ligands. nih.gov

Seamless Integration of Green Chemistry Principles into Complex Synthesis

The synthesis of structurally complex amines is often associated with a significant environmental footprint, involving multiple steps, protecting groups, and stoichiometric reagents. rsc.orgrsc.org A major frontier in modern organic chemistry is the integration of green chemistry principles to mitigate this impact. benthamdirect.compnas.org

The "hydrogen borrowing" methodology is a prime example of a green synthetic strategy. rsc.org This process allows for the N-alkylation of amines with alcohols, producing only water as a byproduct. rsc.org Catalyzed by non-noble metals like manganese or iron, this approach offers high atom economy and avoids the use of alkyl halides and stoichiometric waste associated with classical methods. rsc.org Synthesizing this compound via this method would involve reacting 4-ethylcyclohexylamine with pentan-3-ol, representing a significant improvement in sustainability.

The use of renewable resources as starting materials is another key aspect. rsc.orgrsc.org Lignocellulosic biomass can be a source of various platform chemicals, including substituted cyclohexanone (B45756) precursors. rsc.org Developing synthetic routes that begin from these bio-based feedstocks is crucial for long-term sustainability.

Furthermore, designing syntheses that proceed in environmentally benign solvents, such as water or bio-derived solvents, is a critical goal. nih.gov One-pot, multicomponent reactions that form several bonds in a single operation are also being developed to reduce waste, energy consumption, and purification steps. nih.gov

Green Chemistry PrincipleApplication in Amine SynthesisAdvantage
Atom Economy "Hydrogen borrowing" catalysis; multicomponent reactions. rsc.orgnih.govMinimizes waste by maximizing the incorporation of reactant atoms into the final product.
Use of Catalysis Replacing stoichiometric reagents with catalytic amounts of (preferably) non-noble metals. rsc.orgpnas.orgReduces waste, increases efficiency, and allows for reactions with lower energy input.
Renewable Feedstocks Sourcing starting materials like cyclohexanones from biomass instead of petrochemicals. rsc.orgReduces dependence on fossil fuels and improves the lifecycle assessment of the final product.
Benign Solvents Performing reactions in water or other non-toxic, recyclable solvents. nih.govEnhances safety and reduces environmental pollution.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The N-substituted cyclohexylamine core is not only a synthetic target but also a versatile intermediate for further chemical transformations. Research is actively exploring novel ways to functionalize and modify this scaffold to access new chemical diversity.

One area of interest is the development of novel ring-opening and rearrangement reactions. For example, N-cyclopropyl-amides have been shown to undergo ring-opening rearrangements in the presence of a Lewis acid, providing access to linear amides or oxazolines. researchgate.net Exploring analogous reactivity with the cyclohexyl ring or N-alkyl substituents could lead to entirely new molecular skeletons.

The development of new reactions for forming the amine bond itself is also ongoing. A novel two-step approach for synthesizing hydroxamic acids involves the ring-opening of N-substituted succinimides with hydroxylamine. mdpi.com This highlights how understanding the reactivity of cyclic N-substituted systems can lead to new synthetic methods for valuable functional groups. The inherent reactivity of the amine in a molecule like this compound makes it a handle for further derivatization, enabling the exploration of structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethyl-N-(pentan-3-yl)cyclohexan-1-amine, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via reductive amination or multi-step alkylation. For example, intermediates like dibenzyl-protected amines (e.g., (1R,4R)-N,N-dibenzyl derivatives) are synthesized using NaHB(OAc)3_3 as a reducing agent in dichloromethane (DCM) with acetic acid catalysis. Subsequent deprotection via hydrogenation (Pd/C, 40°C, 1.8 MPa H2_2) yields the final amine .
  • Characterization : Intermediates and final products are validated using mass spectrometry (MS) for molecular ion peaks (e.g., m/z 238 [M + H]+^+) and 1^1H NMR for stereochemical confirmation (e.g., cyclohexyl proton splitting patterns at δ 1.1–2.4 ppm) .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodology : Use high-resolution MS (HRMS) to confirm molecular formula (C13_{13}H27_{27}N) and 1^1H/13^13C NMR to resolve cyclohexyl and pentyl substituents. Preparative thin-layer chromatography (TLC) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity .
  • Validation : Compare spectral data with patent literature (e.g., δ 3.73–1.79 ppm in 1^1H NMR for cyclohexyl environments) .

Q. What safety precautions are necessary when handling this compound?

  • Protocol : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store at –20°C in airtight containers. No specific toxicity data exists for this compound, but analogous cyclohexanamines (e.g., N-ethyl-1-phenyl derivatives) require handling as hazardous due to potential amine reactivity .

Q. How can researchers verify the purity of this compound post-synthesis?

  • Methodology : Employ HPLC (C18 column, acetonitrile/water gradient) or GC-MS with flame ionization detection. Purity ≥98% is achievable via recrystallization (ethanol/water) .

Q. What solvents and reaction conditions are compatible with this amine in downstream reactions?

  • Guidelines : Polar aprotic solvents (DCM, THF) are ideal for alkylation/acylation. Avoid strong acids/bases that may degrade the cyclohexylamine core. Reactions at 140°C in ethanol with triethylamine (TEA) are effective for nucleophilic substitutions .

Advanced Research Questions

Q. How do stereochemical variations at the cyclohexyl or pentan-3-yl positions influence biological or physicochemical properties?

  • Mechanistic Insight : Enantiomers (e.g., (1R,4R) vs. (1S,4S)) exhibit distinct receptor-binding profiles. For example, COMPOUND 36 (1R,4R) showed a 10-fold higher potency in kinase assays than its enantiomer, attributed to spatial alignment with hydrophobic binding pockets .
  • Experimental Design : Synthesize enantiomers via chiral auxiliaries (e.g., dibenzyl protection) and compare logP (HPLC) and receptor affinity (SPR or radioligand assays) .

Q. What strategies can resolve discrepancies in reported toxicity data for structurally similar cyclohexanamine derivatives?

  • Analysis : Cross-reference SDS entries (e.g., N-ethyl-1-phenylcyclohexan-1-amine lacks GHS classification , while 4-ethyl analogs advise –20°C storage ). Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) to establish LC50_{50} values .

Q. What catalytic systems enhance the efficiency of reductive amination in synthesizing this compound?

  • Optimization : Compare NaHB(OAc)3_3 (room temperature, 48 hours) vs. Pd/C hydrogenation (40°C, 24 hours). The latter achieves higher yields (92% vs. 70%) but requires specialized equipment .
  • Data Interpretation : Monitor reaction progress via TLC (ninhydrin staining) and quantify byproduct formation (e.g., benzyl alcohols via GC) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodology : Use Schrödinger’s QikProp to calculate logS (solubility), logBB (blood-brain barrier permeability), and CYP450 inhibition. Validate with in vitro metabolic stability assays (human liver microsomes) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Critical Factors : Address exothermicity in reductive amination (use jacketed reactors) and optimize column chromatography for kilogram-scale batches (switch to centrifugal partition chromatography) .

Data Contradiction Analysis

  • Example : While identifies the compound as stable at –20°C, analogous amines in lack stability data. Resolve by conducting accelerated stability studies (40°C/75% RH for 4 weeks) and monitoring degradation via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.